3-氧代-4-[(3-吡啶-3-基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代]丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and similar compounds . In one example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of such compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure of the compound can be further confirmed by single-crystal X-ray diffraction .科学研究应用
1. 合成及抗哮喘活性
Kuwahara 等人 (1997) 的一项研究重点关注了一系列新型 ([1,2,4]三唑并[1,5-b]哒嗪-6-基)氧烷基磺酰胺的合成,并评估了它们的抗哮喘活性。研究发现,结构中具有特定基团的化合物在抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩方面表现出强大的活性。这表明此类化合物在治疗哮喘和其他呼吸系统疾病方面具有潜力,强调了该系列化合物中构效关系的重要性 (Kuwahara 等人,1997)。
2. GABAA 受体激动剂和抗焦虑特性
Atack 等人 (2006) 的另一项研究描述了一种三唑并哒嗪化合物 TPA023,该化合物选择性地与 GABAA 受体的苯二氮卓受体结合位点结合。发现该化合物在大鼠模型中具有抗焦虑样活性,而不会引起明显的镇静作用。这项研究揭示了这些化合物在开发非镇静性抗焦虑药中的潜在应用,突出了 TPA023 独特的 α2/α3 选择性疗效特征 (Atack 等人,2006)。
3. 瞳孔大小和眼压
Silvestrini 等人 (1982) 研究了具有 α-肾上腺素能阻断特性的药物达比拉唑对兔子的瞳孔直径和眼压的影响。研究观察到静脉注射后眼压降低,表明在青光眼治疗中具有潜在应用,特别是在闭角型青光眼中 (Silvestrini 等人,1982)。
4. 药代动力学和代谢
Polsky-Fisher 等人 (2006) 对一种强效 GABA-Aα2/3 受体激动剂的代谢和分布的研究表明,该化合物被良好吸收并进行广泛代谢,代谢物通过尿液和粪便排出。这项研究为此类化合物的药代动力学特征提供了宝贵的见解,这对于了解其潜在治疗应用至关重要 (Polsky-Fisher 等人,2006)。
5. 遗传多态性和药代动力学
Hasegawa 等人 (2014) 研究了由于大鼠的遗传多态性导致的葡萄糖激酶激活剂的代谢和药代动力学的个体间差异。该研究强调了遗传因素对化合物药代动力学的影响,突出了在药物开发中了解这些差异的重要性 (Hasegawa 等人,2014)。
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit potential antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazole compounds, which are part of the structure of the given compound, are known for their ability to form hydrogen bonds with different target receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the life cycle of viruses or the growth of microbes .
Result of Action
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities , suggesting that they may inhibit the replication of viruses or the growth of microbes.
属性
IUPAC Name |
ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-15(23)8-12(22)10-25-14-6-5-13-18-19-16(21(13)20-14)11-4-3-7-17-9-11/h3-7,9H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCTBVBUBPCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。